Ethyl(2-methoxypropyl)amine
Overview
Description
Ethyl(2-methoxypropyl)amine is a chemical compound with the molecular formula C6H15NO . It is also known as (2-Methoxy-ethyl)-methyl-propyl-amine . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound or similar amines often involves controlled ethoxylation of mono-methyl amine (MMA) solution . The process involves laboratory-scale autoclave reactor data and industrial process plant data to develop and validate the kinetics of controlled ethoxylation . The ethoxylation of MMA solution also produces intermediate mono-methyl ethanolamine (MMEA) and by-products-glycol ethers of MDEA (MDEA-P) such as diglycol, and triglycol ethers of MDEA .Molecular Structure Analysis
The molecular weight of this compound is 131.2160 . The structure of this compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm in the NMR spectrum . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Chemical Reactions Analysis
Amines, including this compound, can undergo various reactions such as alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Physical and Chemical Properties Analysis
Amines have simple physical properties such as solubility and boiling points . The hydrogens attached to an amine show up 0.5-5.0 ppm in the NMR spectrum . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Scientific Research Applications
Polymer Synthesis and Properties
The synthesis and aqueous solution properties of tertiary amine methacrylate homopolymers and diblock copolymers have been explored, focusing on their solubility behavior in acidic or neutral media, temperature responses, and micellization in aqueous media upon adjustment of solution pH, temperature, or electrolyte concentration. These properties are crucial for developing materials with specific applications in drug delivery systems, coatings, and other polymer-based technologies Bütün, Armes, & Billingham, 2001.
Lipase-Catalyzed Reactions
The molecular basis for the enhanced rate of lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate was studied, revealing that an interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be a key factor. This understanding aids in the development of more efficient catalytic processes for producing enantiopure amines, which are valuable in pharmaceutical synthesis Cammenberg, Hult, & Park, 2006.
Surface Functionalization and Membrane Technology
Research has been conducted on the functionalization of poly(ethylene terephthalate) (PET) films by transamidation of the ester groups with primary amines using water as a solvent. This method significantly improves the reaction rate and yield compared to conventional solvents, offering an efficient approach to modify polyester materials for various applications, including biomedical and environmental technologies Castillo, Wilson, Efimenko, Dickey, Gorman, & Genzer, 2016.
Fluorescent Labeling for Biomedical Studies
The synthesis of rhodamine 6G-based compounds for the ATRP synthesis of fluorescently labeled biocompatible polymers has been explored. These compounds maintain high fluorescence at physiological pH and have been used to prepare a range of fluorescently labeled biocompatible polymers for biomedical studies, demonstrating the utility of ethyl(2-methoxypropyl)amine derivatives in enhancing the functionality of biopolymers Madsen, Warren, Armes, & Lewis, 2011.
Mechanism of Action
Future Directions
The future directions in the study of Ethyl(2-methoxypropyl)amine and similar amines could involve the synthesis of α-amine homo- and heterotelechelic poly (2-ethyl-2-oxazoline)s . Additionally, the medicinal chemistry landscape of 2-phenethylamines, which are closely related to amines, is also an area of interest .
Properties
IUPAC Name |
N-ethyl-2-methoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7-5-6(2)8-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJOPIDHWGFMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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